N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-(trifluoromethoxy)benzenesulfonamide
Description
Historical Context of Benzenesulfonamide Derivatives
Benzenesulfonamide derivatives have been pivotal in medicinal chemistry since the 1930s, when Prontosil (sulfamidochrysoidine) emerged as the first synthetic antibacterial agent. This discovery validated sulfonamides as inhibitors of bacterial folate synthesis, revolutionizing infectious disease treatment. Over decades, structural modifications have expanded their applications beyond antibacterials. For instance, benzenesulfonamides now target human carbonic anhydrases (hCAs), with isoforms hCA II and VII implicated in epilepsy. Derivatives bearing substituents like trifluoromethoxy or heterocyclic appendages have shown enhanced selectivity and potency, as seen in anticonvulsant and antitumor agents.
Table 1: Milestones in Benzenesulfonamide Derivative Development
Structural Significance of the Trifluoromethoxy Group
The 2-(trifluoromethoxy)phenyl moiety in this compound introduces critical physicochemical properties. The trifluoromethoxy (-OCF₃) group combines electronegativity, lipophilicity, and metabolic stability. Its strong electron-withdrawing nature enhances binding to hydrophobic pockets in target proteins, while fluorine atoms resist oxidative degradation. In benzenesulfonamide derivatives, such substituents improve pharmacokinetic profiles by reducing plasma protein binding and enhancing blood-brain barrier penetration. For example, in ovarian cancer models, trifluoromethoxy-containing hybrids demonstrated nanomolar IC₅₀ values against OVCAR-8 cells, attributed to improved target engagement.
Table 2: Impact of Substituents on Benzenesulfonamide Bioactivity
Importance of Pyrrolidinone Moiety in Bioactive Compounds
The 2,5-dioxopyrrolidin-1-yl group is a cyclic amide scaffold known to enhance solubility and bioavailability. Pyrrolidinone derivatives facilitate hydrogen bonding with enzymatic active sites, as seen in protease inhibitors and kinase modulators. In the context of benzenesulfonamides, this moiety may stabilize interactions with hCAs or cancer-related pathways. For instance, compounds with ethylene glycol spacers (e.g., -OCH₂CH₂O-) linked to pyrrolidinone exhibit prolonged duration of action, as demonstrated in rodent seizure models. The spacer in N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-(trifluoromethoxy)benzenesulfonamide likely optimizes spatial orientation for target engagement while minimizing off-target effects.
Current Research Landscape and Knowledge Gaps
Recent studies emphasize benzenesulfonamide derivatives in oncology and neurology. For example, 7c (a benzenesulfonamide-triazole hybrid) suppressed ovarian cancer proliferation via Wnt/β-catenin/GSK3β pathway modulation, while CA inhibitors abolished seizures in maximal electroshock models. However, gaps persist:
- Target Specificity : Most derivatives inhibit multiple hCA isoforms, necessitating isoform-selective designs.
- Delivery Mechanisms : Limited data exist on nanoparticle formulations or prodrug strategies for enhanced tissue penetration.
- Combination Therapies : Synergies with immunotherapeutics or existing antiepileptics remain underexplored.
Table 3: Emerging Applications of Benzenesulfonamide Derivatives
Properties
IUPAC Name |
N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-2-(trifluoromethoxy)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N2O6S/c16-15(17,18)26-11-3-1-2-4-12(11)27(23,24)19-7-9-25-10-8-20-13(21)5-6-14(20)22/h1-4,19H,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUXKBFRSSHYINY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCOCCNS(=O)(=O)C2=CC=CC=C2OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-(trifluoromethoxy)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of a suitable precursor, such as an amino acid derivative.
Attachment of the Ethoxyethyl Chain: This step involves the reaction of the pyrrolidinone with an ethoxyethyl halide under basic conditions.
Introduction of the Trifluoromethoxybenzenesulfonamide Group: This final step can be carried out by reacting the intermediate with a trifluoromethoxybenzenesulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-(trifluoromethoxy)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or sulfonyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound might be investigated for its biological activity, including potential therapeutic effects.
Medicine: It could serve as a lead compound for the development of new drugs.
Industry: The compound might be used in the production of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-(trifluoromethoxy)benzenesulfonamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-benzenesulfonamide: Lacks the trifluoromethoxy group.
N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-methoxybenzenesulfonamide: Contains a methoxy group instead of a trifluoromethoxy group.
Uniqueness
The presence of the trifluoromethoxy group in N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-(trifluoromethoxy)benzenesulfonamide can significantly influence its chemical properties, such as its lipophilicity, reactivity, and potential biological activity, making it unique compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
